molecular formula C11H22N2S B1437607 [1-(Thiomorpholin-4-yl)cyclohexyl]methanamine CAS No. 1042802-79-8

[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine

Cat. No. B1437607
CAS RN: 1042802-79-8
M. Wt: 214.37 g/mol
InChI Key: XDIJCJULDXMESE-UHFFFAOYSA-N
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Description

“[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine” is a chemical compound with the CAS Number: 1042802-79-8 . It has a molecular weight of 214.38 . The IUPAC name for this compound is [1- (4-thiomorpholinyl)cyclohexyl]methanamine . It is typically stored at room temperature and has a physical form of oil .


Molecular Structure Analysis

The InChI code for “[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine” is 1S/C11H22N2S/c12-10-11(4-2-1-3-5-11)13-6-8-14-9-7-13/h1-10,12H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine” is an oil at room temperature . It has a molecular weight of 214.38 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Development of Bioactive Molecules : Research demonstrates the development of thiomorpholine derivatives, which are synthesized via nucleophilic substitution reactions. These derivatives have shown potential as bioactive molecules with antimicrobial properties (D. Kardile & N. Kalyane, 2010).

Chemistry and Drug Design

  • Innovative Chemistry in Drug Synthesis : Studies indicate the use of thiomorpholine derivatives in the synthesis of complex compounds, potentially useful in drug discovery. For example, synthesis involving thiomorpholine and quinazoline-based ruthenium complexes for efficient transfer hydrogenation reactions (Şemistan Karabuğa et al., 2015).

  • Antitumor Activity : Some derivatives of thiomorpholine have been explored for their antitumor activity. Novel functionalized mono-, bis-, and tris-methanamines containing thiomorpholine derivatives showed cytotoxicity and cytostatic effects in various human cancer cell lines (B. Károlyi et al., 2012).

Neuropharmacology

  • Biased Agonists of Serotonin Receptors : Novel thiomorpholine derivatives have been identified as biased agonists of serotonin 5-HT1A receptors, showing potential as antidepressant drug candidates (J. Sniecikowska et al., 2019).

Medicinal Chemistry Building Blocks

  • Building Blocks in Medicinal Chemistry : Thiomorpholine and its derivatives serve as important building blocks in medicinal chemistry, with some analogues even entering human clinical trials. Their structural versatility makes them valuable for developing novel therapeutic agents (Daniel P. Walker & D. J. Rogier, 2013).

Novel Compound Synthesis

  • Creation of New Chemical Entities : Research also includes the synthesis of novel compounds involving thiomorpholine derivatives, which are characterized using advanced spectroscopic and analytical methods. These compounds may have potential applications in various fields of chemistry and pharmacology (Ganesh Shimoga et al., 2018).

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H314, H332, and H335 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

(1-thiomorpholin-4-ylcyclohexyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2S/c12-10-11(4-2-1-3-5-11)13-6-8-14-9-7-13/h1-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIJCJULDXMESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)N2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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